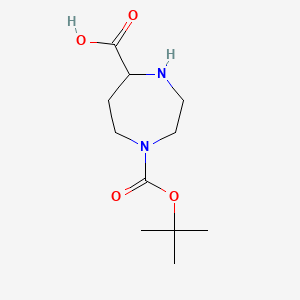

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid is a chemical compound that belongs to the class of diazepanes. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest due to its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and reduced waste generation .

Analyse Des Réactions Chimiques

Types of Reactions

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Boc deprotection is typically achieved using TFA in dichloromethane or HCl in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further functionalized in subsequent reactions .

Applications De Recherche Scientifique

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of amine groups.

Biology: The compound is utilized in the synthesis of biologically active molecules, including peptides and pharmaceuticals.

Medicine: It serves as a building block in the development of drug candidates and therapeutic agents.

Mécanisme D'action

The mechanism of action of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid primarily involves the protection of amine groups through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine is released, allowing for further chemical modifications .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid: Characterized by the presence of a Boc group.

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylate: Contains a carboxylate group.

Uniqueness

This compound is unique due to its specific combination of a diazepane ring and a Boc-protected amine group. This combination provides stability during synthetic processes and allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis .

Activité Biologique

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid, a compound characterized by its unique diazepane structure, has garnered attention for its potential biological activities. This article aims to synthesize existing research on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H15N2O4

- Molecular Weight : 201.22 g/mol

- CAS Number : 142253-55-2

- Physical State : Solid (white to almost white powder)

- Melting Point : 103.0 to 107.0 °C

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological systems. Notably, it has been studied for its potential as an anti-trypanosomal agent and its effects on cellular mechanisms.

Research indicates that compounds with a diazepane structure can interact with neurotransmitter receptors and influence cellular signaling pathways. The specific mechanism of action for this compound remains under investigation, but it is hypothesized that it may modulate neurotransmitter activity and exhibit anti-inflammatory properties.

Anti-Trypanosomal Activity

A significant area of research focuses on the compound's efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness.

| Compound | EC50 (μM) | Activity |

|---|---|---|

| This compound | 0.43 | Cidal |

| NEU-1953 | <0.03 | Cidal |

In comparative studies, the compound displayed moderate anti-trypanosomal activity with an EC50 value of 0.43 μM, indicating potential as a therapeutic agent against trypanosomiasis .

Cytotoxicity and Selectivity

The selectivity index is crucial in evaluating the safety profile of any therapeutic agent. In vitro studies have shown that the compound exhibits a cytotoxicity profile that suggests a favorable therapeutic window:

| Cell Line | TC50 (μM) | Selectivity Index |

|---|---|---|

| HepG2 | >30 | >100× EC50 |

The high TC50 value in HepG2 cells indicates a low cytotoxic effect relative to its anti-trypanosomal activity, suggesting that it may be a viable candidate for further development .

Case Study 1: Structural Modifications

A study explored various structural analogs of diazepane derivatives, including modifications to enhance solubility and potency against T. brucei. The introduction of alkyl substitutions improved both aqueous solubility and metabolic stability while maintaining anti-trypanosomal activity .

Case Study 2: Pharmacokinetics

Another investigation assessed the pharmacokinetic properties of the compound in animal models. Results indicated that the compound could achieve sufficient plasma concentrations to exert therapeutic effects without significant toxicity, highlighting its potential for further clinical development .

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-4-8(9(14)15)12-5-7-13/h8,12H,4-7H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSYNRPMPAVSRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(NCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672108 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214824-64-2 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.